molecular formula C17H12BrN3O2 B15000311 1-[(2-bromophenyl)carbonyl]-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one

1-[(2-bromophenyl)carbonyl]-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one

Cat. No.: B15000311
M. Wt: 370.2 g/mol
InChI Key: OPLLWHBMYUXWEX-UHFFFAOYSA-N
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Description

1-(2-BROMOBENZOYL)-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE is a complex heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-BROMOBENZOYL)-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE typically involves multi-step reactions. One common method includes the reaction of 2-bromobenzoyl chloride with 5-aminoimidazole . This reaction is carried out under controlled conditions, often in the presence of a base to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to optimize the synthesis process. This includes using environmentally benign solvents, minimizing waste, and employing energy-efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-(2-BROMOBENZOYL)-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the substituents introduced .

Mechanism of Action

The mechanism of action of 1-(2-BROMOBENZOYL)-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For example, it may inhibit kinase activity, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-BROMOBENZOYL)-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE is unique due to its specific bromine substitution, which can influence its reactivity and biological activity. The presence of the bromine atom can enhance the compound’s ability to participate in certain chemical reactions, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C17H12BrN3O2

Molecular Weight

370.2 g/mol

IUPAC Name

1-(2-bromobenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5-one

InChI

InChI=1S/C17H12BrN3O2/c18-13-7-3-1-5-11(13)15(22)20-9-10-21-16(23)12-6-2-4-8-14(12)19-17(20)21/h1-8H,9-10H2

InChI Key

OPLLWHBMYUXWEX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=NC3=CC=CC=C3C(=O)N21)C(=O)C4=CC=CC=C4Br

Origin of Product

United States

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